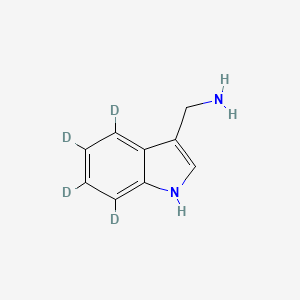

(1H-Indol-3-yl)methanamine-D4

Description

Evolution of Stable Isotope Labeling in Advanced Scientific Inquiry

The concept of isotopes—elements with the same number of protons but different numbers of neutrons—was first introduced by Frederick Soddy in 1913. nih.gov The discovery of deuterium (B1214612) in 1931 by Harold Urey, for which he received the Nobel Prize in 1934, marked a pivotal moment for science. humanjournals.com Early research primarily utilized radioisotopes to trace metabolic pathways; however, their inherent instability and safety concerns limited their application. nih.gov

The post-war era saw a gradual shift towards the use of stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). nih.govcreative-proteomics.com These non-radioactive isotopes offered a safer alternative for long-term studies in living systems. creative-proteomics.com The development of sophisticated analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, was crucial in this evolution. nih.govadesisinc.com These methods allowed for the precise detection and quantification of isotopically labeled molecules, revolutionizing fields like proteomics and metabolomics. nih.govadesisinc.comclearsynth.com Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) now allow for the dynamic and quantitative analysis of thousands of proteins within a cell, providing deep insights into cellular processes. nih.gov

Significance of Deuterium Incorporation in Chemical Probe Development

The incorporation of deuterium into a molecule is a subtle yet impactful structural modification. nih.gov The key to its significance lies in the mass difference between hydrogen (protium) and deuterium; deuterium's nucleus contains both a proton and a neutron, effectively doubling its mass compared to hydrogen. humanjournals.com This increased mass results in a stronger carbon-deuterium (C-D) bond compared to the equivalent carbon-hydrogen (C-H) bond.

This difference in bond strength is the basis for the "deuterium kinetic isotope effect" (KIE). researchgate.netgabarx.com Chemical reactions that involve the breaking of a C-H bond will proceed at a slower rate when a C-D bond must be cleaved instead, as the C-D bond requires more energy to break. researchgate.netgabarx.com This effect is a powerful tool for studying reaction mechanisms. acs.org

In the context of drug development and chemical biology, the KIE is particularly valuable. Many drug molecules are broken down in the body by metabolic enzymes, such as the cytochrome P450 family, in processes that often involve C-H bond cleavage. humanjournals.com By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, it is possible to slow down this metabolic breakdown. humanjournals.comresearchgate.net This can lead to several potential benefits, including:

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts. researchgate.netgabarx.com

Enhanced Efficacy and Safety: An improved pharmacokinetic and metabolic profile can potentially lead to a more effective and better-tolerated drug. nih.gov

This strategy has moved from a theoretical concept to a clinical reality, highlighted by the FDA approval of Deutetrabenazine in 2017, the first deuterated drug to be marketed. nih.govacs.org

| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond |

| Relative Mass | Lower | Higher |

| Bond Energy | Lower | Higher |

| Vibrational Frequency | Higher | Lower |

| Bond Length | Longer | Shorter |

| Reactivity | More easily cleaved | More resistant to cleavage |

Positioning of (1H-Indol-3-yl)methanamine-D4 within Deuterated Compound Scholarship

(1H-Indol-3-yl)methanamine, also known as 3-(aminomethyl)indole, is an organic compound featuring an indole (B1671886) ring substituted at the third position with an aminomethyl group. nih.gov It is a primary amine and a structural analog of the well-known neuromodulator tryptamine (B22526). nih.govcore.ac.uk The deuterated isotopologue, this compound, is a specialized chemical tool where four of the hydrogen atoms have been replaced by deuterium. nih.gov

The primary and most critical application of this compound is its use as an internal standard for quantitative analysis. elsevierpure.com In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), researchers need a reliable standard to ensure the accuracy of their measurements. A deuterated standard is ideal because it is chemically almost identical to the non-deuterated (or "light") compound being analyzed (the analyte). elsevierpure.com It behaves similarly during sample preparation and chromatographic separation but can be distinguished by the mass spectrometer due to its higher mass. This allows for precise quantification of the analyte even if some of the sample is lost during processing.

The synthesis of deuterated indole derivatives like this compound typically involves introducing the deuterium atoms at a late stage. Common methods include the reduction of a corresponding precursor, such as an indole-3-glyoxalylamide or an indole-3-carbonitrile, using a deuterium source. nih.govresearchgate.net For instance, powerful reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) can be used to convert amides or nitriles into deuterated amines. nih.gov Another approach is catalytic reductive deuteration using deuterium gas (D₂) or heavy water (D₂O) as the deuterium source in the presence of a catalyst like Raney nickel. core.ac.ukresearchgate.net

| Property | Value | Source |

| Compound Name | This compound | nih.gov |

| Molecular Formula | C₉H₆D₄N₂ | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Parent Compound | (1H-Indol-3-yl)methanamine | nih.gov |

| Parent CAS Number | 22259-53-6 | nih.gov |

| Parent Molecular Weight | 146.19 g/mol | nih.gov |

Academic and Research Relevance of Deuterated Indole Analogues

The academic and research relevance of deuterated indole analogues extends far beyond their use as internal standards. The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of natural products and pharmaceutical drugs. researchgate.netresearchgate.net Consequently, the ability to selectively deuterate this structure is of high importance. acs.orgoduillgroup.com

Recent research has focused on developing new catalytic methods for the regioselective deuteration of the indole ring itself. researchgate.netacs.org Scientists have devised ways to programmably introduce deuterium at specific positions, such as C2 or C3, using transition-metal catalysts or acid/base-mediated conditions. acs.org This allows for the fine-tuning of a molecule's properties and the detailed study of its biological activity.

Deuterated indole analogues serve several key research purposes:

Mechanistic Elucidation: They are used to understand the mechanisms of chemical reactions involving the indole ring. acs.org

Metabolic Probes: In drug discovery, they help to identify sites of metabolic attack on a potential drug molecule. researchgate.net By synthesizing analogues deuterated at different positions, researchers can determine which parts of the molecule are most susceptible to enzymatic degradation.

Improved Therapeutics: The "deuterium switch" strategy, where a hydrogen atom in a known drug is replaced with deuterium, is being applied to indole-containing drugs. nih.gov For example, deuterated versions of N,N-dimethyltryptamine (DMT) have been synthesized to prolong its half-life, potentially altering its pharmacodynamic properties for therapeutic applications. nih.gov Similarly, deuterated plant hormones like indole-3-acetic acid have been created to study their metabolism and function. acs.org

The development of these deuterated compounds showcases a sophisticated application of chemical principles to solve complex biological and pharmacological problems, underscoring the continued importance of stable isotope labeling in science. oduillgroup.com

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

150.21 g/mol |

IUPAC Name |

(4,5,6,7-tetradeuterio-1H-indol-3-yl)methanamine |

InChI |

InChI=1S/C9H10N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5,10H2/i1D,2D,3D,4D |

InChI Key |

JXYGLMATGAAIBU-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=CN2)CN)[2H])[2H] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CN |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Indole Analogues

Strategies for Deuterium (B1214612) Incorporation into the Indole (B1671886) Scaffold

The introduction of deuterium into the indole ring system can be achieved through several distinct methodologies, each offering unique advantages in terms of selectivity, efficiency, and applicability to different substrates.

Catalytic Hydrogen-Deuterium Exchange Approaches

Catalytic hydrogen-deuterium (H/D) exchange is a powerful and direct method for introducing deuterium into organic molecules. nih.gov This approach typically involves the use of a transition metal catalyst in the presence of a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents. ornl.govresearchgate.net

Recent advancements have demonstrated the efficacy of various catalytic systems for the deuteration of indoles. For instance, copper(II) triflate (Cu(OTf)₂) has been shown to be an efficient catalyst for H/D exchange in indole derivatives. ornl.gov The selectivity of this method can be tuned by adjusting the reaction parameters. Deuteration can be directed preferentially to the C3 position of the indole ring with high isotopic incorporation when the reaction is carried out with 10 mol% of Cu(OTf)₂ in dioxane at 80 °C. ornl.gov Per-deuteration of the indole derivatives can be achieved by using a higher catalyst loading in toluene (B28343) at 120 °C. ornl.gov

Palladium-based catalysts have also been extensively explored for the deuteration of indoles. acs.orgworktribe.com A directing-group-free palladium-catalyzed H/D exchange using deuterated acetic acid (CD₃CO₂D) allows for isotopic labeling at both the C2 and C3 positions with high levels of deuterium incorporation. acs.org Interestingly, a subsequent reaction with potassium carbonate (K₂CO₃) in a protic solvent can selectively remove the deuterium at the C3 position, yielding C2-deuterated indoles. acs.org Metal-free, acid-mediated deuteration with CD₃CO₂D, on the other hand, results in selective deuterium incorporation only at the C3 position. acs.org

Iridium-based catalysts, such as [Cp*IrCl₂]₂, in combination with a silver co-catalyst, have also been developed for the C-H deuteration of indoles using D₂O as the deuterium source. acs.org This method often employs a directing group on the indole nitrogen to achieve high regioselectivity. researchgate.netacs.org Nanoparticulate catalysts, including ruthenium nanoparticles, have also been utilized for H/D exchange reactions on indoles. researchgate.net

Table 1: Catalytic Systems for Hydrogen-Deuterium Exchange in Indoles

| Catalyst System | Deuterium Source | Key Features |

| Cu(OTf)₂ | Dioxane/Toluene | Selectivity tunable by reaction conditions for C3 or per-deuteration. ornl.gov |

| Pd(OAc)₂ | CD₃CO₂D | Programmable access to C2, C3, or C2/C3-deuterated indoles. acs.orgnih.gov |

| [Cp*IrCl₂]₂/Ag salt | D₂O | Directing-group-mediated regioselective deuteration. acs.org |

| Ru@PVP nanoparticles | D₂ | Mild conditions and high chemo- and regioselectivity. researchgate.net |

| Gold(I) catalysts | CD₃OD/D₂O | High regioselectivity for C3 or C2 labeling depending on substitution. chemrxiv.org |

Deuterium Transfer Reactions for Specific Labeling

Deuterium transfer reactions provide another avenue for the specific labeling of indole derivatives. These methods often rely on acid-catalyzed H/D exchange mechanisms. For instance, treating 3-substituted indoles with 20 wt % deuterium sulfate (B86663) (D₂SO₄) in deuterated methanol (B129727) (CD₃OD) at elevated temperatures (60–90 °C) can efficiently deuterate the indole ring. nih.govacs.org For 3-unsubstituted indoles, which are more susceptible to polymerization under strongly acidic conditions, treatment with deuterated acetic acid (CD₃CO₂D) at 150 °C has been shown to be an effective method for deuterium incorporation. nih.govacs.org

The choice of the deuterated reagent and reaction conditions is critical for achieving the desired labeling pattern. For example, the use of more acidic α-halogenated acetic acids can lead to undesired side reactions like dimerization and oligomerization of the indole substrate. nih.gov

Multistep Total Synthesis Routes for Precise Deuterium Placement

While H/D exchange and deuterium transfer reactions are valuable for late-stage deuteration, multistep total synthesis offers the most precise control over the placement of deuterium atoms within the indole scaffold. nih.gov This approach involves the use of deuterated building blocks or reagents at specific steps in a synthetic sequence. For the synthesis of (1H-Indol-3-yl)methanamine-D4, a plausible multistep route would involve the reduction of a suitable precursor, such as indole-3-carboxaldehyde (B46971) or indole-3-carbonitrile, using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄).

A general synthetic approach could involve the following steps:

Protection of the indole nitrogen, if necessary.

Introduction of the one-carbon side chain at the C3 position.

Conversion of the functional group on the side chain to an amino group using a deuterated reagent.

Deprotection of the indole nitrogen.

While no specific literature detailing the complete multistep synthesis of this compound was found, the synthesis of related deuterated indole-3-acetic acid and indole-3-butyric acid has been reported, highlighting the feasibility of such synthetic strategies. nih.govacs.org

Chemical Characterization Techniques for Isotopic Purity and Positional Labeling

The determination of isotopic purity and the precise location of deuterium atoms in the synthesized molecules is crucial. The primary analytical techniques employed for this purpose are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to determine the extent of deuteration by observing the disappearance or reduction in the intensity of proton signals at specific positions. acs.orgnih.gov ¹³C NMR can also provide valuable information, as the carbon signals coupled to deuterium will appear as multiplets due to C-D coupling. acs.org

Considerations for Yield Optimization and Research-Scale Synthesis

Optimizing the yield and scaling up the synthesis of deuterated compounds for research purposes requires careful consideration of several factors.

For catalytic H/D exchange reactions, optimizing the catalyst loading, reaction temperature, time, and the choice of solvent and deuterium source are critical for maximizing deuterium incorporation and minimizing side reactions. acs.org For instance, in palladium-catalyzed deuteration, the addition of a base like sodium acetate (B1210297) (NaOAc) has been shown to increase the levels of deuterium incorporation at both the C2 and C3 positions. acs.org

Analytical Applications of 1h Indol 3 Yl Methanamine D4 As a Stable Isotope Internal Standard

Role in Quantitative Analytical Chemistry Methodologies

The use of (1H-Indol-3-yl)methanamine-D4 is integral to modern quantitative methods, particularly those employing mass spectrometry. As an internal standard, it is added in a known quantity to samples at the beginning of the workflow, enabling accurate quantification by correcting for analyte loss during sample preparation and variations in instrument response.

In the analysis of complex biological matrices such as plasma, urine, or tissue homogenates, significant analyte loss can occur during extraction, purification, and concentration steps. This compound, as a stable isotope-labeled internal standard, experiences nearly identical losses as the endogenous tryptamine (B22526). By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can accurately calculate the initial concentration of the analyte, thereby enhancing the precision and accuracy of the measurement. This is crucial for studies in metabolomics and pharmaceutical research where exact quantification of endogenous compounds like tryptamine is required. caymanchem.com

Matrix effects, which are the suppression or enhancement of analyte ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix, are a major challenge in bioanalysis. Because this compound has nearly identical physicochemical properties and chromatographic retention time to the unlabeled tryptamine, it is subject to the same matrix effects. caymanchem.com Consequently, any suppression or enhancement of the analyte's signal is mirrored in the internal standard's signal. The use of the analyte-to-internal standard signal ratio effectively cancels out these effects, leading to more reliable and accurate quantification, a critical factor in mass spectrometry-based assays.

The inclusion of this compound is a cornerstone of robust analytical method validation according to regulatory guidelines. Its use helps to establish key validation parameters, including accuracy, precision, and recovery. mdpi.com For instance, in a validated ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) method for psychoactive compounds, the use of a deuterated internal standard (DMT-D4) was essential for assessing method performance. mdpi.com The study demonstrated excellent linearity, limits of detection (LOD), and quantification (LOQ), as well as high accuracy and precision. mdpi.com Such validated methods ensure the reliability and reproducibility of analytical results over time and across different laboratories.

Integration into Advanced Chromatographic-Mass Spectrometric Techniques

This compound is specifically designed for use with modern analytical instrumentation that couples a separation technique with mass spectrometric detection. caymanchem.com

LC-MS/MS is the predominant technique for quantifying low-concentration analytes like tryptamine in complex mixtures. This compound is an ideal internal standard for developing sensitive and specific LC-MS/MS methods. caymanchem.com A fully validated UHPLC-MS method for the quantification of tryptamine and other psychoactive compounds in plant materials highlights the utility of deuterated standards. mdpi.com Although this specific study used DMT-D4 and Harmine-D3 as internal standards, the validation parameters established are representative of what would be achieved using Tryptamine-D4 for its corresponding analyte. mdpi.com The method demonstrated high throughput with a total analysis time of 20 minutes and achieved low limits of detection and quantification. mdpi.com

The table below summarizes the performance characteristics of a validated UHPLC-MS method utilizing deuterated internal standards for the analysis of tryptamines, demonstrating the robustness these standards impart to the analytical procedure.

Table 1: Performance Characteristics of a Validated UHPLC-MS Method for Tryptamine Analysis Data adapted from a study on psychoactive compounds utilizing deuterated internal standards. mdpi.com

| Validation Parameter | Tryptamine Performance Data |

| Linearity (R²) | >0.988 |

| Limit of Detection (LOD) | 0.10 ng/mL |

| Limit of Quantitation (LOQ) | 0.31 ng/mL |

| Extraction Efficiency | >98% |

| Recovery | 74.1–111.6% |

| Matrix Effect | 70.6–109% |

This compound is also well-suited for use as an internal standard in GC-MS analysis. caymanchem.comelsevierpure.com GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like tryptamine, derivatization is often required prior to GC-MS analysis to increase their volatility and thermal stability. The deuterated standard undergoes the same derivatization reaction as the analyte, ensuring that any variability in the reaction efficiency is accounted for. Research has focused on the synthesis of various deuterium-labeled tryptamine derivatives specifically to serve as internal standards in GC-MS assays for psychoactive compounds. elsevierpure.comepa.gov

Applications in Bioanalytical Methodologies for Indole-Related Biomarkers and Analytes

This compound, a deuterated stable isotope of tryptamine, serves as an ideal internal standard for the accurate quantification of tryptamine and other related indole-containing compounds in complex biological matrices. Its use in conjunction with mass spectrometry-based techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), is critical for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the reliability of quantitative results.

The primary application of this compound lies in its ability to mimic the chemical and physical properties of the endogenous analyte, tryptamine, throughout the analytical process. Due to the incorporation of four deuterium (B1214612) atoms, it is chemically identical to tryptamine but has a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish between the analyte and the internal standard. This isotopic labeling is crucial for the isotope dilution method, a gold standard for quantitative analysis. diva-portal.org

Quantification of Tryptamine in Brain Tissue

Early research into the neurochemistry of tryptamine benefited significantly from the use of deuterated internal standards. A study employing capillary column gas chromatography-mass spectrometry (GC-MS) utilized a deuterated analog of tryptamine as an internal standard to identify and quantify tryptamine in rat brain tissue. nih.govcapes.gov.br This method involved the derivatization of tryptamine to enhance its volatility and chromatographic properties. The researchers were able to determine the mean level of tryptamine in the whole brain of rats to be 0.54 pmol g-1. nih.govcapes.gov.br

Another GC-MS method, this time using negative chemical ionization (NCI), also employed d4-tryptamine as an internal standard for the measurement of tryptamine in rat whole brain. nih.gov By monitoring the specific ions for the derivatized tryptamine (m/z 532) and its deuterated counterpart (m/z 536), a concentration of 0.19 ± 0.08 ng g-1 was determined. nih.gov This study highlighted that the NCI technique improved the signal-to-noise ratio, thereby increasing the sensitivity for tryptamine analysis. nih.gov

A further study using capillary gas chromatography-mass spectrometry with selected ion monitoring determined the concentration of tryptamine in adult rat brain to be 450 ± 73 pg g-1, also relying on an isotope dilution technique with a deuterated internal standard. csic.es

Analysis of Tryptophan Metabolites in Human Plasma and Urine

More recently, with the advancement of LC-MS/MS technologies, this compound has been instrumental in the development of high-throughput methods for the simultaneous analysis of multiple tryptophan metabolites. A validated ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) method for the quantification of seven tryptophan-melatonin pathway metabolites in human plasma utilized tryptamine-d4 as an internal standard for the accurate measurement of tryptamine. diva-portal.org This method demonstrated excellent analytical performance, with a wide linear range for tryptamine (0.01–20 ng/mL) and a high correlation coefficient (0.997). diva-portal.org

The utility of deuterated internal standards, including tryptamine-d4, is further exemplified in a Chinese patent for a method to detect tryptophan and its metabolites in biological samples. google.com This patent describes the preparation of a mixed internal standard solution containing tryptamine-d4 for the accurate quantification of a panel of indole-related compounds by LC-MS/MS. google.com

The following table summarizes the application of this compound in various bioanalytical methods:

| Analyte | Biological Matrix | Analytical Technique | Key Findings |

|---|---|---|---|

| Tryptamine | Rat Whole Brain | GC-MS | Mean level of tryptamine was 0.54 pmol g⁻¹. nih.govcapes.gov.br |

| Tryptamine | Rat Whole Brain | GC-MS (NCI) | Concentration of tryptamine was 0.19 ± 0.08 ng g⁻¹. nih.gov |

| Tryptamine | Adult Rat Brain | GC-MS (SIM) | Concentration of tryptamine was 450 ± 73 pg g⁻¹. csic.es |

| Tryptamine | Human Plasma | UHPLC-MS/MS | Analytical calibration range of 0.01–20 ng/mL with a correlation coefficient of 0.997. diva-portal.org |

| Tryptophan and its metabolites | Biological Samples | LC-MS/MS | Used as an internal standard for accurate quantification. google.com |

Mechanistic and Metabolic Investigations Utilizing 1h Indol 3 Yl Methanamine D4 As a Biochemical Tracer

Application in In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in drug discovery and development for predicting a compound's metabolic fate in vivo. researchgate.net These studies typically involve incubating the compound with biological matrices, such as liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes. srce.hr The use of isotopically labeled compounds like (1H-Indol-3-yl)methanamine-D4 in these assays provides significant advantages for elucidating metabolic pathways and understanding enzymatic mechanisms.

The replacement of hydrogen with its heavier isotope, deuterium (B1214612), can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is particularly pronounced when the bond to the isotope is cleaved during the rate-determining step of the reaction. nih.gov The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, requiring more energy to break. Consequently, reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage. wikipedia.org

In the context of this compound, the deuterium atoms are located on the carbon atoms adjacent to the amino group. These positions are often targets for metabolic enzymes, particularly monoamine oxidases (MAOs) and cytochrome P450 (CYP450) enzymes, which catalyze oxidative deamination and other transformations. core.ac.uk By comparing the metabolic rate of this compound to its non-deuterated counterpart, researchers can determine if the C-H bond cleavage is a rate-limiting step in its metabolism. A significant KIE (typically a ratio of rates kH/kD > 1) provides strong evidence for this. wikipedia.orgnih.gov

Table 1: Representative Kinetic Isotope Effect (KIE) Data for Enzyme-Catalyzed Reactions

| Reaction Type | Enzyme System | Substrate | Observed KIE (kH/kD) | Mechanistic Implication |

| C-H Hydroxylation | Cytochrome P450 | Various alkanes | 2 - 10 | C-H bond cleavage is at least partially rate-limiting. nih.gov |

| N-Demethylation | Cytochrome P450 | Deuterated Morphine | >1 | C-H bond cleavage on the methyl group is involved in the rate-determining step. nih.gov |

| Proton Transfer | Methylamine Dehydrogenase | Methylamine | 5 - 55 | Significant quantum tunneling contribution to the reaction. wikipedia.orgplos.org |

| Aldehyde Oxidation | Alcohol Dehydrogenase | Ethanol | ~3.6 | Hydride transfer is a key part of the rate-limiting step. wikipedia.org |

This table presents illustrative data from various studies to demonstrate the principles of KIE and is not specific to this compound.

The kinetic isotope effect induced by deuteration can be exploited to uncover alternative or minor metabolic pathways. When the primary, most rapid metabolic pathway is slowed due to a KIE, the substrate may be diverted towards other, normally less-favored, metabolic routes. This phenomenon is known as metabolic shunting.

For instance, if the primary metabolic fate of tryptamine (B22526) is oxidative deamination by MAO, deuteration at the alpha-carbon could significantly slow this reaction. This would allow for an increase in the proportion of the compound metabolized by other enzymes, such as CYP450s, which might hydroxylate the indole (B1671886) ring, or by conjugating enzymes. By analyzing the metabolite profile of this compound and comparing it to that of unlabeled tryptamine, researchers can identify and quantify these shunted metabolites, providing a more complete picture of the compound's metabolic possibilities. mdpi.com

Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of phase I drug-metabolizing enzymes, especially cytochrome P450s. srce.hr Incubating this compound with liver microsomes, along with necessary cofactors like NADPH, allows for the simulation of its initial biotransformation. srce.hrnih.gov

The use of the deuterated tracer is highly advantageous in these experiments. When the incubation mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS), the metabolites of this compound can be readily distinguished from endogenous compounds or potential background contaminants in the complex microsomal matrix. The metabolites will retain the deuterium label, or a portion of it, resulting in a characteristic mass shift that serves as a clear and unambiguous signature. This allows for confident identification of even low-level metabolites. Common biotransformations for indoleamines include hydroxylation on the indole ring and N-oxidation.

Table 2: Hypothetical Metabolite Profile of this compound in a Human Liver Microsome Assay

| Parent Compound | Putative Metabolite | Biotransformation | Expected Mass Shift (vs. Parent) |

| This compound | 6-Hydroxy-(1H-Indol-3-yl)methanamine-D4 | Aromatic Hydroxylation | +16 Da |

| This compound | (1H-Indol-3-yl)acetaldehyde-D3 | Oxidative Deamination | -1 Da (loss of ND3, gain of O) |

| This compound | (1H-Indol-3-yl)acetic acid-D3 | Oxidative Deamination & Oxidation | +15 Da (loss of ND3, gain of OOH) |

| This compound | N-Oxide-(1H-Indol-3-yl)methanamine-D4 | N-Oxidation | +16 Da |

This table is a hypothetical representation to illustrate how deuterated tracers are used to identify potential metabolites based on expected enzymatic reactions and resulting mass changes.

Exploration of Biochemical Pathways and Flux Analysis in Biological Systems

Beyond static in vitro systems, this compound is a valuable tracer for studying the dynamics of biochemical pathways in more complex biological systems, such as cell cultures or whole organisms.

Stable isotope labeling is a cornerstone of metabolic research, enabling the tracing of a molecule's journey through various biochemical transformations. acs.orgnih.gov When this compound is introduced into a biological system, it mixes with the endogenous pool of related molecules but remains distinguishable due to its higher mass.

Researchers can track the appearance of deuterium-labeled metabolites over time, providing direct evidence of metabolic pathways. For example, the conversion of tryptamine to other neuroactive molecules like serotonin (B10506) (5-hydroxytryptamine) or the production of catabolites like indole-3-acetic acid can be followed. science.gov This method is crucial for confirming proposed biosynthetic or catabolic pathways and for discovering new, previously unknown metabolites of indoleamines. acs.orgnih.gov

Metabolic flux analysis is a quantitative method used to determine the rates of metabolic reactions within a biological system. nih.gov By introducing a labeled substrate like this compound and measuring the rate at which the label is incorporated into downstream metabolites, researchers can calculate the "flux" or activity of specific enzymatic steps or entire pathways. nih.gov

For example, by measuring the formation rate of deuterated indole-3-acetic acid from this compound, one can quantify the activity of the tryptamine catabolic pathway. This approach can be used to understand how different conditions, such as disease states or the presence of other drugs, affect the activity of pathways involved in indoleamine metabolism. This provides a dynamic view of cellular metabolism that is not achievable by simply measuring the static concentrations of metabolites.

Conceptual Frameworks for Pharmacokinetic Research Utilizing Deuterated Tracers

The use of stable isotope-labeled compounds, particularly those substituted with deuterium, represents a cornerstone in modern pharmacokinetic research. nih.govacs.org This approach provides a powerful and safe tool for elucidating the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. nih.govacs.org Unlike radioisotopes, stable isotopes are non-radioactive, making them suitable for a wider range of studies. researchgate.net The central principle behind utilizing deuterated tracers like this compound lies in the subtle yet significant mass difference between protium (B1232500) (¹H) and deuterium (²H or D). This mass difference does not typically alter the fundamental biochemical potency or receptor binding affinity of the molecule but can profoundly influence its metabolic fate. acs.orgnih.gov

The primary conceptual basis for this application is the deuterium kinetic isotope effect (KIE). symeres.com The KIE describes the change in the rate of a chemical reaction when a hydrogen atom in a bond being cleaved is replaced by a deuterium atom. researchgate.net The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond, such as those catalyzed by cytochrome P450 (CYP) enzymes or monoamine oxidases (MAO), proceed more slowly when a C-D bond must be broken. nih.govresearchgate.net This metabolic switching can lead to a reduced rate of clearance, an extended plasma half-life, and altered metabolic profiles, which can be strategically exploited to improve a drug's pharmacokinetic properties. nih.govresearchgate.net

By strategically placing deuterium atoms at sites on a molecule known to be susceptible to metabolic attack ("soft spots"), researchers can direct metabolism away from those positions. nih.gov This allows for a more detailed investigation of alternative metabolic pathways and can reduce the formation of potentially reactive or toxic metabolites. nih.govacs.org For instance, in tryptamine-based compounds, the α-carbon of the ethylamine (B1201723) side chain is a primary site for oxidative deamination by MAO. nih.gov Substituting the hydrogens at this position with deuterium, as in this compound, is hypothesized to slow this primary metabolic process.

A key experimental approach involves the co-administration of an equimolar mixture of the deuterated compound and its non-deuterated (protio) analogue. nih.gov Subsequent analysis, typically using highly sensitive and specific techniques like liquid chromatography-mass spectrometry (LC-MS), allows for the precise quantification of both species and their respective metabolites. nih.govresearchgate.net This methodology enables a direct comparison of the pharmacokinetic profiles in the same biological system, providing a highly accurate measure of the isotope effect and mitigating inter-subject variability. researchgate.net Deuterated compounds like this compound also serve as ideal internal standards for quantitative bioanalytical assays due to their chemical similarity and distinct mass from the analyte, ensuring accurate quantification in complex biological matrices like plasma or urine. researchgate.netnih.gov

Detailed Research Findings

Research on deuterated tryptamines has provided direct evidence supporting these conceptual frameworks. A pivotal study in rats investigated the disposition of tryptamine (T) versus its α,α-dideutero-tryptamine analogue (α,α-[²H₂]T), a close structural relative of this compound. Following intraperitoneal injection of an equimolar mixture, the ratio of the deuterated to non-deuterated compound was measured in various tissues over time.

The results demonstrated a significant isotope effect. While the ratio in plasma remained near unity, the concentration of the deuterated tryptamine was substantially higher in the liver and brain. nih.gov This enrichment indicates that deuteration at the α-position effectively slowed the rate of oxidative deamination, a key metabolic pathway, thereby increasing the bioavailability of the compound to target organs like the brain. nih.gov When the experiment was repeated with a MAO inhibitor, the observed enrichment of the deuterated compound was reduced, confirming that the effect was primarily due to decreased metabolism by this enzyme. nih.gov

| Time (minutes) | Plasma Ratio (²H₂T / T) | Liver Ratio (²H₂T / T) | Brain Ratio (²H₂T / T) |

|---|---|---|---|

| 15 | 1.05 | 1.50 | 1.45 |

| 30 | 1.02 | 1.85 | 1.90 |

| 60 | 0.98 | 2.10 | 2.25 |

Further illustrating the concept, in vitro metabolic stability assays using human liver microsomes or hepatocytes are standard tools for predicting in vivo clearance. google.comgoogle.com Studies on other deuterated tryptamine derivatives, such as deuterated N,N-dimethyltryptamine (DMT), have shown significant changes in metabolic stability. For example, D8-DMT showed a 2.1-fold decrease in intrinsic clearance in human hepatocyte assays compared to its non-deuterated counterpart, indicating a slower rate of metabolism. acs.org This type of data is crucial for predicting how deuteration might affect the pharmacokinetic profile in humans.

| Compound | Intrinsic Clearance (CLint) (µL/min/10⁶ cells) | Fold Change vs. Protio-Compound |

|---|---|---|

| N,N-Dimethyltryptamine (Protio) | 150 | 1.0 |

| D8-N,N-Dimethyltryptamine | 71.4 | 2.1 |

Broader Research Implications Within Indole Chemistry and Chemical Biology

Contribution to the Fundamental Understanding of Indole (B1671886) Scaffold Bioactivity and Chemical Space Exploration

The indole scaffold is a privileged structure found in a vast array of biologically active molecules, from neurotransmitters to synthetic drugs. ontosight.ai The introduction of deuterium (B1214612), as seen in (1H-Indol-3-yl)methanamine-D4, offers a subtle yet profound modification that aids in exploring the chemical space and understanding the bioactivity of these compounds. Deuterium substitution can influence the electronic and vibrational properties of the molecule, which in turn can affect its interaction with biological targets. wiley.com For instance, the study of deuterium-isotope effects on the fluorescence of indole derivatives provides insight into their behavior in aqueous environments, mimicking physiological conditions. wiley.com

Furthermore, the development of synthetic methodologies for the regioselective deuteration of indoles has significantly expanded the accessible chemical space for researchers. chemrxiv.orgacs.orgresearchgate.net These methods allow for the precise placement of deuterium atoms on the indole ring, enabling the synthesis of a diverse library of labeled compounds. This capability is crucial for systematically probing the role of specific positions on the indole scaffold in determining biological activity. The synthesis of deuterated indoles can also lead to compounds with enhanced pharmacological properties, such as improved metabolic stability, which is a key consideration in drug discovery. researchgate.net

Advancements in Methodologies for Indole Metabolite Profiling and Identification

One of the most significant applications of this compound and other deuterated indoles is in the field of metabolomics, specifically in the profiling and identification of indole metabolites. Due to their chemical similarity to their non-deuterated counterparts but with a distinct mass, these compounds are ideal for use as internal standards in quantitative analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). capes.gov.brtandfonline.commdpi.com

The use of deuterated internal standards allows for the accurate and precise quantification of endogenous indole metabolites by correcting for variations that may occur during sample preparation and analysis. mdpi.comsmolecule.com This has been instrumental in studies of auxin metabolism in plants, where deuterated indole-3-acetic acid (IAA) and its metabolites have been used to elucidate metabolic pathways and understand hormone homeostasis. capes.gov.brtandfonline.com Similarly, stable isotope labeling with precursors like [13C6]anthranilate and [13C8, 15N1]indole allows for kinetic studies to trace the turnover rates of intermediates in biosynthetic pathways. nih.govplos.org In human metabolite profiling, deuterated standards for indole derivatives have been employed to improve the reliability of measurements in complex biological matrices such as plasma and urine. mdpi.com The ability to distinguish the labeled standard from the endogenous analyte via mass spectrometry significantly improves the signal-to-noise ratio, enabling the detection and quantification of low-abundance metabolites. smolecule.com

Role in Investigating Structure-Activity Relationships (SAR) through Isotopic Variation

The investigation of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, and isotopic variation through deuteration provides a unique tool for these studies. By replacing hydrogen with deuterium at specific positions in a molecule, researchers can probe the impact of this change on its biological activity. This is particularly relevant for understanding metabolic pathways, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, often leading to a slower rate of metabolic cleavage (the kinetic isotope effect).

Table of Compounds

| Compound Name | Abbreviation | Role/Significance |

|---|---|---|

| This compound | - | Deuterated internal standard, tool for SAR studies |

| Tryptamine (B22526) | - | Endogenous indoleamine, biosynthetic precursor |

| Indole-3-acetic acid | IAA | Plant auxin, subject of metabolic studies |

| 5-Fluoro-1H-indol-3-yl)methanamine | - | Example of a modified indole for bioactivity studies |

| Synthetic Cannabinoid Receptor Agonists | SCRAs | Class of drugs with indole scaffolds used in SAR studies |

Challenges and Future Directions in Deuterated Indole Research

Addressing Isotopic Exchange and Label Stability in Complex Biological Environments

A primary challenge in the use of deuterated compounds for biological research is the potential for isotopic exchange, where deuterium (B1214612) atoms are replaced by protons from the surrounding environment. hilarispublisher.com The stability of a deuterium label is highly dependent on its position within the molecule and the chemical conditions it is exposed to.

Deuterium atoms attached to heteroatoms like oxygen or nitrogen are often readily exchangeable in protic solvents such as water. nih.gov While carbon-bound deuterium is generally more stable, this stability is not absolute. nih.gov Certain biological conditions can facilitate the loss of a deuterium label. For instance, enzyme-catalyzed reactions can lead to the exchange of protons and deuterons with the environment. nih.gov The pH of the environment is also a critical factor; storage in acidic or basic solutions should generally be avoided to prevent label loss. researchgate.net

In the context of (1H-Indol-3-yl)methanamine-D4, the deuterium labels are on the α- and β-carbons of the aminoethyl side chain. This is a common site for metabolic activity, particularly oxidation by monoamine oxidase (MAO) enzymes. nih.gov If the C-D bond cleavage is part of a metabolic reaction, the stability of the label becomes a central consideration. The loss of deuterium can compromise the interpretation of metabolic studies and the accuracy of quantification when the compound is used as an internal standard. hilarispublisher.com Therefore, careful selection of the labeling site is crucial to minimize these effects. hilarispublisher.com Research indicates that deuteration at the α-carbon of the tryptamine (B22526) side chain can have a greater effect on metabolic stability compared to other positions. nih.gov

| Factor | Description | Impact on this compound | Mitigation Strategies |

|---|---|---|---|

| Label Position | Location of the deuterium atom within the molecule (e.g., on carbon vs. heteroatom, at a metabolic "soft spot"). | Labels are on the carbon side chain, a site of MAO-mediated metabolism. nih.gov | Strategic placement of labels at positions not involved in reversible enzymatic reactions. hilarispublisher.com |

| Enzymatic Reactions | Enzyme-catalyzed processes can facilitate H/D exchange. nih.gov | Metabolism by enzymes like MAO could potentially lead to label loss. nih.gov | Characterizing the metabolic pathway to predict and account for potential label loss. nih.gov |

| pH of Environment | Acidic or basic conditions can promote deuterium exchange. researchgate.net | Stability may be compromised during sample extraction or storage in non-neutral solutions. | Maintaining neutral pH during storage and analysis. researchgate.net |

| Analytical Conditions | Certain mass spectrometry conditions can induce in-source back-exchange. | Potential for inaccurate quantification if label loss occurs during analysis. hilarispublisher.com | Optimization of LC-MS/MS parameters and careful selection of internal standards. hilarispublisher.com |

Development of Novel and Stereoselective Deuteration Strategies for Indole (B1671886) Derivatives

The synthesis of specifically labeled indole derivatives presents a significant chemical challenge. Early methods often relied on heterogeneous catalysis, which could lead to non-selective, complete deuteration of the molecule. acs.org Modern research focuses on developing programmable and stereoselective methods that allow for the precise placement of deuterium atoms at specific sites on the indole scaffold. researchgate.netchemrxiv.org

Recent advancements have centered on transition-metal-catalyzed hydrogen isotope exchange (HIE). researchgate.net Catalysts based on palladium, rhodium, and cobalt have been employed for the regioselective direct C-H deuteration of indoles using heavy water (D₂O) as the deuterium source. researchgate.netchemrxiv.org These methods can provide access to mono-, di-, or tri-deuterated products by carefully choosing the catalyst and reaction conditions. researchgate.net For instance, palladium-catalyzed methods have been developed that allow for selective deuteration at the C2 and/or C3 positions of the indole ring without the need for directing groups, offering a user-friendly platform for late-stage isotopic labeling. acs.orgchemrxiv.org

Acid-catalyzed H-D exchange is another practical approach, particularly for 3-substituted indoles. acs.orgresearchgate.net Treating these compounds with deuterated acids like D₂SO₄ in deuterated methanol (B129727) (CD₃OD) can efficiently deuterate the indole ring. acs.orgresearchgate.net For indoles without a substituent at the C3 position, different conditions, such as using deuterated acetic acid (CD₃CO₂D), are required to avoid side reactions. acs.org

The development of chemoenzymatic synthesis strategies also holds promise for creating complex, stereochemically defined deuterated indole alkaloids. nih.gov While still an emerging area, the use of enzymes could provide unparalleled selectivity in deuteration reactions. nih.govnih.gov

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Transition-Metal Catalysis (e.g., Pd, Rh, Co) | Direct C-H activation and hydrogen isotope exchange catalyzed by a transition metal complex. researchgate.netchemrxiv.org | High regioselectivity (programmable labeling); mild reaction conditions; applicable to complex molecules. acs.orgresearchgate.netoduillgroup.com | Catalyst cost and sensitivity; potential need for directing groups in some cases. researchgate.net |

| Acid-Catalyzed H-D Exchange | Exchange of protons for deuterons on the indole ring using a deuterated acid catalyst. acs.org | Facile and practical for certain substrates; can be low-cost and suitable for large-scale synthesis. acs.orgresearchgate.net | Limited to acid-stable substrates; high temperatures may be required; selectivity can be an issue for unsubstituted indoles. acs.org |

| Flow Chemistry | Continuous flow process for hydrogenation or H-D exchange, often using a catalyst like Raney nickel. researchgate.netx-chemrx.com | Improved safety, especially when using hydrogen/deuterium gas; precise control over reaction parameters; scalable. researchgate.net | Requires specialized equipment; optimization of flow conditions can be complex. |

| Enzymatic Synthesis | Use of enzymes to catalyze stereoselective reactions, including those that could incorporate deuterium. nih.gov | Potentially high chemo-, regio-, and stereoselectivity. nih.gov | Limited number of available enzymes; substrate scope can be narrow. |

Expanding Applications in Systems Biology and Integrated Omics Research

Systems biology aims to understand the complex interactions within biological systems by integrating data from various molecular levels, including the genome, proteome, and metabolome (a practice known as multi-omics). nih.gove-enm.org In this context, deuterated compounds like this compound are critical tools, primarily for their use as internal standards in mass spectrometry (MS)-based analytical techniques. pharmaffiliates.comscispace.com

In metabolomics and proteomics, which seek to quantify all metabolites and proteins in a biological sample, accuracy is paramount. nih.govyoutube.com Biological samples are complex matrices, and their components can interfere with the MS signal of the analyte of interest, causing ion suppression or enhancement. kcasbio.com A stable isotope-labeled (SIL) internal standard, such as a deuterated version of the analyte, is considered the gold standard for quantification. clearsynth.com Because the SIL standard is chemically and physically almost identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects, allowing for reliable normalization and accurate quantification. kcasbio.comclearsynth.com

The use of deuterated standards enables the high-quality data generation necessary for building comprehensive models of biological pathways. nih.gov By accurately tracking changes in metabolite concentrations, researchers can gain insights into metabolic fluxes and network perturbations in response to stimuli or in disease states. researchgate.net This quantitative data is the foundation for integrating different omics datasets to create a holistic picture of cellular function, identify biomarkers, and elucidate disease mechanisms. nih.gov

| Omics Field | Application | Function of Deuterated Standard | Research Outcome |

|---|---|---|---|

| Metabolomics | Quantitative analysis of endogenous metabolites (e.g., tryptamine and its derivatives) in biological fluids or tissues. nih.gov | Serves as an internal standard to correct for matrix effects and variations in sample preparation and instrument response. clearsynth.com | Accurate measurement of metabolite levels, biomarker discovery, and metabolic pathway analysis. nih.govresearchgate.net |

| Proteomics | Quantification of protein expression levels. | Used in conjunction with labeled peptides (e.g., SILAC) for relative and absolute protein quantification. | Understanding protein dynamics and their role in cellular networks. youtube.com |

| Fluxomics | Tracing the flow of atoms through metabolic pathways. | Used as a tracer to follow the metabolic fate of indole compounds through various biochemical transformations. researchgate.net | Determination of metabolic pathway activity and regulation. |

| Multi-Omics Integration | Combining data from metabolomics, proteomics, genomics, etc., to build comprehensive biological models. nih.gove-enm.org | Ensures the generation of high-quality, reliable quantitative data that is essential for meaningful data integration. | Holistic understanding of biological systems, identification of key regulatory nodes, and prediction of system behavior. nih.gov |

Potential for Enabling Translational Research Methodologies in Preclinical Settings

Translational research seeks to bridge the gap between basic scientific discoveries and their application in clinical practice. Deuterated compounds are proving to be valuable assets in this endeavor, particularly in preclinical drug development. researchgate.net The "deuterium switch" approach, where a hydrogen atom at a known metabolic site of a drug is replaced with deuterium, can significantly improve a molecule's pharmacokinetic profile. nih.gov

This improvement is due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in metabolism by enzymes like the cytochrome P450 family. nih.gov By slowing down this metabolic process, deuteration can lead to several therapeutic advantages:

Reduced Toxic Metabolites : If a drug's toxicity is caused by a specific metabolite, slowing its formation can improve the safety profile. nih.gov

Improved Pharmacokinetic Profile : A more stable and predictable pharmacokinetic profile can lead to less frequent dosing and reduced inter-patient variability. nih.govtandfonline.com

These benefits make deuterated compounds highly valuable in preclinical absorption, distribution, metabolism, and excretion (ADME) studies. princeton.edu Using deuterated analogs allows researchers to assess the metabolic stability of a potential drug candidate in vitro (e.g., using liver microsomes) and in vivo. researchgate.nettandfonline.com Furthermore, deuterated compounds are indispensable as internal standards for the bioanalytical methods required to quantify drug and metabolite concentrations in preclinical pharmacokinetic and toxicology studies, ensuring the data is robust and reliable for regulatory submissions. pharmaffiliates.comkcasbio.comprinceton.edu The success of the FDA-approved deuterated drug deutetrabenazine has spurred further investment in this strategy, with numerous deuterated drug candidates currently in clinical development. nih.govtandfonline.com

| Advantage | Mechanism | Preclinical Application | Translational Impact |

|---|---|---|---|

| Improved Pharmacokinetics | Kinetic Isotope Effect (KIE) slows the rate of enzymatic metabolism at the site of deuteration. nih.govnih.gov | In vivo studies to determine half-life, clearance, and bioavailability. | Potential for lower or less frequent dosing in patients; more predictable drug exposure. nih.gov |

| Enhanced Safety Profile | Reduced formation of potentially reactive or toxic metabolites. tandfonline.com | In vitro and in vivo toxicology studies; metabolite profiling. researchgate.net | Lower risk of adverse drug reactions; improved therapeutic window. |

| Bioanalytical Accuracy | Use as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis. kcasbio.comclearsynth.com | Quantification of parent drug and metabolites in plasma, tissue, and urine during ADME studies. princeton.edu | Generation of reliable, high-quality data to support regulatory filings (e.g., with the FDA). kcasbio.com |

| Metabolite Identification | The distinct mass shift helps in identifying and tracking drug metabolites in complex biological matrices. princeton.edu | In vitro and in vivo metabolite identification studies. researchgate.net | Better understanding of the drug's disposition and potential for drug-drug interactions. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1H-Indol-3-yl)methanamine-D4, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves deuterium incorporation via catalytic exchange or deuterated reagents. Key steps include controlled reflux in solvents like acetonitrile (to enhance efficiency) and pH adjustments to stabilize intermediates . Post-synthesis, purity is confirmed using Nuclear Magnetic Resonance (NMR) for structural verification, Mass Spectrometry (MS) for isotopic purity, and Infrared Spectroscopy (IR) to monitor functional groups. For deuterated analogs, MS is critical to distinguish D4 incorporation from natural isotopic distributions .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify proton environments and confirm deuterium substitution (e.g., absence of specific proton signals) .

- High-Resolution MS (HRMS) : Validates molecular weight and deuterium enrichment levels (e.g., distinguishing D4 from D3/D5 isotopologues) .

- X-ray Crystallography : Optional for absolute configuration analysis, particularly if the compound forms stable crystals .

Q. How does the deuterated form differ in stability compared to the non-deuterated analog?

- Methodological Answer : Deuterium can alter kinetic isotope effects (KIE), slowing metabolic degradation. Stability studies involve:

- Accelerated Degradation Tests : Expose the compound to heat, light, or humidity and monitor decomposition via HPLC .

- Isotope-Labeled Stability Assays : Compare half-lives in biological matrices (e.g., liver microsomes) using LC-MS to assess metabolic resistance .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing impurities in deuterated indole derivatives?

- Methodological Answer :

- Deuterium Source Selection : Use deuterated solvents (e.g., D2O) or reagents (e.g., NaBD4) with controlled stoichiometry to avoid over-deuteration .

- Reaction Monitoring : Employ in-situ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

- Purification Strategies : Use preparative HPLC with chiral columns if stereoisomers form, or recrystallization in deuterated solvents to enhance isotopic purity .

Q. What strategies resolve structural ambiguities in deuterated indole compounds using spectroscopic data?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions, critical for indole ring assignments .

- Computational Modeling : Compare experimental NMR/MS data with density functional theory (DFT)-predicted spectra to validate deuteration sites .

- Isotopic Perturbation Studies : Analyze subtle chemical shift changes in deuterated vs. non-deuterated analogs to confirm substitution patterns .

Q. What experimental designs elucidate the biological targets of this compound in neurological studies?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled (³H/¹⁴C) or fluorescently tagged analogs in competitive binding studies with dopamine/serotonin receptors .

- Knockout Models : Compare activity in wild-type vs. receptor-knockout cell lines to identify target specificity .

- Molecular Dynamics Simulations : Model interactions with D2/D4 receptors to predict binding affinities and guide mutagenesis experiments .

Q. How can thermal analysis techniques improve formulation stability for in vivo studies?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions or decomposition temperatures to select stable solid forms .

- Thermogravimetric Analysis (TGA) : Assess moisture absorption or solvent loss in lyophilized formulations .

- Accelerated Stability Testing : Store formulations at 40°C/75% RH and monitor degradation products via LC-MS .

Data Contradiction and Validation

Q. How should researchers address discrepancies in deuteration efficiency across synthetic batches?

- Methodological Answer :

- Isotopic Ratio Analysis : Use LC-HRMS to quantify D4/D3 ratios and correlate with reaction parameters (e.g., temperature, catalyst loading) .

- Batch-to-Batch Statistical Analysis : Apply multivariate regression to identify critical factors (e.g., solvent purity, stirring rate) affecting deuteration .

Q. What methods validate conflicting biological activity data in different assay systems?

- Methodological Answer :

- Cross-Platform Assays : Test the compound in orthogonal systems (e.g., cell-based vs. cell-free assays) to rule out assay-specific artifacts .

- Metabolite Profiling : Use LC-MS/MS to check for deuterium loss or metabolite interference in activity readouts .

- Dose-Response Curve Comparison : Analyze EC50/IC50 shifts across models to assess potency consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.